molecular formula C17H21NO3 B5433627 3-{[(2-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(2-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B5433627
M. Wt: 287.35 g/mol
InChI Key: VNTFGTVXZYIUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, also known as Eticyclidine, is a bicyclic compound that belongs to the class of phenylcyclohexylpiperidine derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been extensively studied for its potential therapeutic applications in a range of neurological disorders.

Mechanism of Action

3-{[(2-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound can modulate the release of glutamate, an excitatory neurotransmitter, and reduce the excitotoxicity that is associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It can also modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood and behavior regulation.

Advantages and Limitations for Lab Experiments

3-{[(2-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several advantages for laboratory experiments, including its high potency and selectivity for the NMDA receptor, which allows for precise modulation of glutamate signaling. However, its use is limited by its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on 3-{[(2-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, including its use in combination with other drugs for enhanced therapeutic effects, its potential as a neuroprotective agent in traumatic brain injury, and its role in modulating synaptic plasticity and learning and memory processes. Further studies are needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 3-{[(2-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of 2-ethylphenyl isocyanate with bicyclo[2.2.1]hept-2-ene-2-carboxylic acid in the presence of a suitable solvent and a catalyst. This method has been optimized to produce high yields of pure this compound with minimal by-products.

Scientific Research Applications

3-{[(2-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential therapeutic applications in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective properties and can improve cognitive function in animal models of these diseases.

properties

IUPAC Name

3-[(2-ethylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-10-5-3-4-6-13(10)18-16(19)14-11-7-8-12(9-11)15(14)17(20)21/h3-6,11-12,14-15H,2,7-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTFGTVXZYIUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.